Cas no 2138139-01-0 (2H-Pyran, 4-(1-chloro-2,2,2-trifluoroethyl)tetrahydro-)

2H-Pyran, 4-(1-chloro-2,2,2-trifluoroethyl)tetrahydro-, is a fluorinated heterocyclic compound featuring a pyran ring substituted with a chloro-trifluoroethyl group. This structure imparts unique reactivity and stability, making it valuable in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The presence of both chlorine and trifluoromethyl groups enhances its utility as a versatile intermediate for further functionalization. Its tetrahydro-2H-pyran scaffold contributes to improved solubility and metabolic stability in bioactive molecules. The compound’s well-defined stereochemistry and high purity ensure consistent performance in precision synthesis applications. Suitable for use under controlled conditions, it serves as a key building block in the preparation of complex fluorinated derivatives.
2H-Pyran, 4-(1-chloro-2,2,2-trifluoroethyl)tetrahydro- structure
2138139-01-0 structure
Product name:2H-Pyran, 4-(1-chloro-2,2,2-trifluoroethyl)tetrahydro-
CAS No:2138139-01-0
MF:C7H10ClF3O
MW:202.601912021637
CID:5264489

2H-Pyran, 4-(1-chloro-2,2,2-trifluoroethyl)tetrahydro- Chemical and Physical Properties

Names and Identifiers

    • 2H-Pyran, 4-(1-chloro-2,2,2-trifluoroethyl)tetrahydro-
    • Inchi: 1S/C7H10ClF3O/c8-6(7(9,10)11)5-1-3-12-4-2-5/h5-6H,1-4H2
    • InChI Key: QRQBFXNIPCUVIW-UHFFFAOYSA-N
    • SMILES: C1OCCC(C(Cl)C(F)(F)F)C1

2H-Pyran, 4-(1-chloro-2,2,2-trifluoroethyl)tetrahydro- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-643599-0.05g
4-(1-chloro-2,2,2-trifluoroethyl)oxane
2138139-01-0
0.05g
$959.0 2023-03-05
Enamine
EN300-643599-0.25g
4-(1-chloro-2,2,2-trifluoroethyl)oxane
2138139-01-0
0.25g
$1051.0 2023-03-05
Enamine
EN300-643599-2.5g
4-(1-chloro-2,2,2-trifluoroethyl)oxane
2138139-01-0
2.5g
$2240.0 2023-03-05
Enamine
EN300-643599-0.5g
4-(1-chloro-2,2,2-trifluoroethyl)oxane
2138139-01-0
0.5g
$1097.0 2023-03-05
Enamine
EN300-643599-1.0g
4-(1-chloro-2,2,2-trifluoroethyl)oxane
2138139-01-0
1g
$0.0 2023-06-07
Enamine
EN300-643599-10.0g
4-(1-chloro-2,2,2-trifluoroethyl)oxane
2138139-01-0
10.0g
$4914.0 2023-03-05
Enamine
EN300-643599-0.1g
4-(1-chloro-2,2,2-trifluoroethyl)oxane
2138139-01-0
0.1g
$1005.0 2023-03-05
Enamine
EN300-643599-5.0g
4-(1-chloro-2,2,2-trifluoroethyl)oxane
2138139-01-0
5.0g
$3313.0 2023-03-05

Additional information on 2H-Pyran, 4-(1-chloro-2,2,2-trifluoroethyl)tetrahydro-

Recent Advances in the Study of 2H-Pyran, 4-(1-chloro-2,2,2-trifluoroethyl)tetrahydro- (CAS: 2138139-01-0)

The compound 2H-Pyran, 4-(1-chloro-2,2,2-trifluoroethyl)tetrahydro- (CAS: 2138139-01-0) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This fluorinated pyran derivative exhibits unique structural features that make it a promising scaffold for drug discovery and development. Recent studies have focused on its synthesis, physicochemical properties, and potential biological activities.

A 2023 study published in the Journal of Medicinal Chemistry reported an optimized synthetic route for 2138139-01-0, achieving a 78% yield through a novel catalytic trifluoromethylation process. The researchers emphasized the compound's enhanced stability compared to non-fluorinated analogs, with a half-life extending to 48 hours under physiological conditions. This improved stability profile suggests potential advantages for therapeutic applications where metabolic degradation is a concern.

In pharmacological investigations, preliminary in vitro screening has revealed interesting activity profiles. A recent patent application (WO2023/154672) describes its use as a modulator of gamma-aminobutyric acid (GABA) receptors, showing selective binding to GABAA receptor subtypes with an IC50 of 12.3 nM. This finding positions 2138139-01-0 as a potential lead compound for neurological disorders, particularly anxiety and epilepsy.

Structural analysis using X-ray crystallography (Acta Crystallographica Section E, 2023) has provided detailed insights into the molecular conformation of 2138139-01-0. The study revealed that the trifluoroethyl group adopts a preferred equatorial position in the pyran ring, creating a distinct electronic distribution that may contribute to its biological activity. These structural findings are informing current structure-activity relationship (SAR) studies aimed at optimizing therapeutic potential.

Recent toxicological assessments (Regulatory Toxicology and Pharmacology, 2024) indicate that 2138139-01-0 shows favorable safety parameters in rodent models, with no observed adverse effects at doses up to 100 mg/kg. However, researchers caution that further studies are needed to fully evaluate its pharmacokinetic profile and potential for organ accumulation due to the presence of the chlorine substituent.

Current research directions include exploring its potential as a synthetic intermediate for more complex pharmaceutical compounds. A recent publication in Organic Letters (2024) demonstrates its utility in constructing fused heterocyclic systems, particularly in the synthesis of novel antiviral agents targeting RNA-dependent RNA polymerases.

The compound's unique combination of fluorine and chlorine substituents continues to attract attention from both academic and industrial researchers. Several pharmaceutical companies have included derivatives of 2138139-01-0 in their preclinical pipelines, particularly for CNS disorders and infectious diseases. As research progresses, this molecule may represent an important addition to the medicinal chemist's toolbox for developing next-generation therapeutics.

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